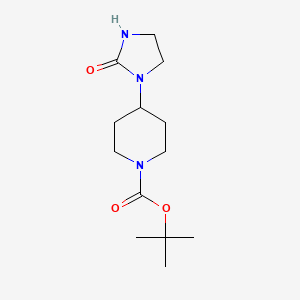

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)15-7-4-10(5-8-15)16-9-6-14-11(16)17/h10H,4-9H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTZWFCKLAFHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902133-63-5 | |

| Record name | tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

- Starting Material Preparation: Synthesis or procurement of tert-butyl piperidine-1-carboxylate derivatives, often protected with tert-butyl carbamate (Boc) groups to ensure selective reactivity.

- Introduction of the Imidazolidinone Moiety: Formation of the 2-oxoimidazolidin-1-yl group typically occurs via nucleophilic substitution or cyclization reactions involving appropriate amino or urea precursors.

- Purification and Characterization: Purification by column chromatography and characterization by NMR and LCMS to confirm structure and purity.

Detailed Preparation Routes

Starting Material Synthesis

One common precursor is tert-butyl 4-(aminophenyl)piperidine-1-carboxylate or tert-butyl 4-substituted piperidine-1-carboxylate derivatives synthesized via palladium-catalyzed cross-coupling reactions (Suzuki or Buchwald-Hartwig amination) using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and aryl bromides or amines.

Formation of the 2-oxoimidazolidin-1-yl Group

The 2-oxoimidazolidin-1-yl moiety is introduced through cyclization reactions involving urea or carbamate derivatives. A representative method involves:

- Conversion of amino-substituted piperidine derivatives to carbamoyl intermediates using reagents like N,N'-carbonyldiimidazole (CDI).

- Subsequent intramolecular cyclization to form the imidazolidinone ring.

For example, a synthetic route described in related piperidine-imidazolidinone compounds involves treating the amino piperidine derivative with CDI to form a carbamoyl intermediate, which then cyclizes to the 2-oxoimidazolidinyl structure under controlled conditions.

Representative Synthetic Procedure (Literature-Inspired)

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet near δ 1.3-1.4 ppm), piperidine ring protons (multiplets δ 2.0-4.0 ppm), and imidazolidinone NH and CH groups (δ 3.0-5.0 ppm) confirm structure.

- LCMS: Molecular ion peaks consistent with molecular weight of tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate.

- Purity: Achieved by silica gel chromatography, eluting with petroleum ether/ethyl acetate mixtures.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | tert-butyl 4-aminopiperidine-1-carboxylate or derivatives |

| Key reagents | N,N'-carbonyldiimidazole (CDI), bases (e.g., K2CO3), solvents (DMF, THF) |

| Reaction conditions | Room temperature to moderate heating (20-100 °C), inert atmosphere |

| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate gradient) |

| Typical yields | 70-98% for intermediate steps; overall yield depends on scale and purity |

| Characterization | 1H NMR, 13C NMR, LCMS, IR spectroscopy |

Research Findings and Considerations

- The Boc protecting group on the piperidine nitrogen is crucial for selective functionalization and stability during synthesis.

- Cyclization efficiency depends on the nature of the carbamoyl intermediate and reaction conditions; optimized stirring times and temperatures improve yield.

- Alternative synthetic routes may involve direct substitution on piperidine derivatives with preformed imidazolidinone units, but stepwise formation via CDI is more common and reliable.

- The compound’s synthetic accessibility allows for further derivatization useful in medicinal chemistry, particularly in targeting protein complexes and enzyme inhibitors.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate is being studied for its potential therapeutic effects. Its structural characteristics allow for modifications that can enhance its pharmacological profile. Research indicates that derivatives of this compound may exhibit activity against various diseases, including neurodegenerative disorders and cancers.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of similar compounds found that modifications to the piperidine structure could lead to significant improvements in neuroprotection in animal models of Alzheimer's disease. This suggests that this compound might be a valuable scaffold for developing new neuroprotective agents.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of bioactive molecules. Its ability to undergo various chemical reactions makes it an attractive target for synthetic chemists.

Example Reaction Pathways

Research has shown that this compound can participate in:

- Nucleophilic substitutions : Useful for introducing various functional groups.

- Cyclization reactions : Leading to the formation of complex cyclic structures that may have biological activity.

Pharmacological Studies

Pharmacological investigations into this compound have revealed its potential as a lead compound in drug discovery. Preliminary studies suggest that it may interact with specific biological targets, which could lead to the development of novel therapeutics.

Pharmacodynamics and Pharmacokinetics

Studies are ongoing to evaluate the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of this compound. Understanding these aspects is crucial for assessing its viability as a pharmaceutical agent.

Research on Drug Delivery Systems

There is emerging interest in utilizing this compound within drug delivery systems. Its properties may allow for enhanced solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation development.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Storage Conditions | Similarity Score* | Applications/Notes |

|---|---|---|---|---|---|---|

| Target Compound | C₁₃H₂₃N₃O₃ | 269.34 | tert-butyl carbamate, 2-oxoimidazolidine | +4°C | — | Drug intermediate, enzyme inhibition |

| 1-(3-fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one | C₁₅H₂₀FN₃O | 277.34 | 3-fluorobenzyl | Not specified | — | Enhanced receptor binding (fluorine effect) |

| (3aS,7aR)-tert-butyl 3-methyl-2-oxo-1-propylhexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate | C₁₇H₂₉N₃O₃ | 323.44 | Methyl, propyl, hexahydroimidazo | Not specified | 0.90 | Increased lipophilicity |

| (3aR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate | C₁₉H₃₁N₃O₃ | 349.47 | Cyclopentyl, methyl | Not specified | 0.88 | Conformational rigidity, metabolic stability |

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Findings

Cyclopentyl and methyl groups in hexahydroimidazo-pyridine derivatives (e.g., [902133-63-5]) increase steric bulk and lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Pharmacokinetic Considerations: The tert-butyl carbamate group in the target compound offers metabolic stability compared to unprotected amines, a feature absent in non-carbamate analogs like ZX-AN036130 . Hexahydroimidazo-pyridine scaffolds (e.g., [1958055-61-2]) exhibit conformational rigidity, which may enhance selectivity in enzyme inhibition but complicate synthetic accessibility .

Synthetic Utility :

- The target compound’s purity (95%) and storage stability (+4°C) make it preferable for high-yield reactions over custom-synthesized analogs requiring stringent handling .

Biological Activity

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (also known as compound CAS 902133-63-5) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H23N3O3 and a molecular weight of approximately 269.35 g/mol. Its structure features a piperidine ring, an imidazolidinone moiety, and a tert-butyl ester group, which contribute to its pharmacological properties.

Chemical Structure:

Research indicates that compounds with similar structures often exhibit diverse biological activities, including enzyme inhibition and receptor modulation. The specific mechanisms of action for this compound are still being elucidated, but parallels can be drawn from related compounds that target various biological pathways.

Potential Biological Activities:

- Enzyme Inhibition: Compounds with imidazolidinone structures have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity: Similar derivatives have demonstrated antibacterial and antifungal properties, suggesting that this compound may possess similar effects.

- Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anti-cancer properties.

Structure-Activity Relationship (SAR)

The understanding of SAR is crucial in medicinal chemistry. The presence of the imidazolidinone ring is believed to enhance binding affinity to target proteins. For instance, modifications in the piperidine structure can lead to variations in potency and selectivity against specific biological targets .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H23N3O3 |

| Molecular Weight | 269.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 902133-63-5 |

| Purity | 95% |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate?

- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, analogous compounds are synthesized via nucleophilic substitution followed by cyclization. In one protocol, tert-butyl 4-aminopiperidine-1-carboxylate reacts with nitroarenes under basic conditions (e.g., K₂CO₃), followed by nitro group reduction and cyclization to form the heterocyclic moiety (e.g., imidazolidinone). Yields are optimized by controlling reaction time, temperature, and stoichiometry, as demonstrated in similar piperidine-carboxylate syntheses (e.g., 81% yield for tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated. Emergency eyewash stations and washing facilities must be accessible. Toxicity data for this specific compound may be incomplete, so it should be treated as hazardous and handled in a fume hood .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight and purity (e.g., [M+H]+ ion detection). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) elucidates structural details, such as piperidine ring conformation and imidazolidinone substitution. High-performance liquid chromatography (HPLC) assesses purity (>95% recommended for research use) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and yield?

- Methodological Answer : Reaction optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for reductions) enhance selectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization.

For example, OXONE oxidation improved yields in analogous sulfoxide syntheses (87% yield in multi-step protocols) .

Q. How can structural ambiguities or contradictory spectral data be resolved?

- Methodological Answer : Contradictions in NMR or LCMS data may arise from tautomerism, impurities, or polymorphic forms. Strategies include:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Single-crystal X-ray diffraction (using SHELXL software) for unambiguous structural determination .

- Dynamic NMR experiments to probe conformational flexibility of the piperidine ring .

Q. What role does the 2-oxoimidazolidin-1-yl group play in modulating reactivity for further derivatization?

- Methodological Answer : The 2-oxoimidazolidin-1-yl group acts as both a hydrogen-bond acceptor and a directing group. For example:

- Nucleophilic substitution : The carbonyl oxygen stabilizes transition states in SN2 reactions.

- Metal-catalyzed cross-couplings : The electron-withdrawing effect of the oxo group enhances electrophilicity at adjacent carbons.

- Ring-opening reactions : Acidic conditions can cleave the imidazolidinone ring, enabling functionalization at the piperidine nitrogen .

Data Contradiction Analysis

-

Example Contradiction : Discrepancies in reported yields for similar compounds (e.g., 81% vs. 95% in cyclization steps).

-

Safety Data Gaps : Some safety data sheets (SDS) lack toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.